(R)-1-Aminopropan-2-ol hydrochloride
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Overview
Description
®-1-Aminopropan-2-ol hydrochloride is a chiral compound with significant importance in various fields of chemistry and biology. It is a white crystalline solid that is highly soluble in water. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other organic compounds due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
®-1-Aminopropan-2-ol hydrochloride can be synthesized through several methods. One common approach involves the reduction of ®-1-nitropropan-2-ol using hydrogen gas in the presence of a palladium catalyst. The resulting ®-1-aminopropan-2-ol is then treated with hydrochloric acid to form the hydrochloride salt.
Another method involves the reductive amination of acetone with ammonia, followed by resolution of the racemic mixture using a chiral acid to obtain the desired enantiomer. The final step involves the conversion of the free base to the hydrochloride salt using hydrochloric acid.
Industrial Production Methods
In industrial settings, ®-1-Aminopropan-2-ol hydrochloride is typically produced through large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
®-1-Aminopropan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ®-1-nitropropan-2-ol using oxidizing agents such as potassium permanganate.
Reduction: It can be reduced to form ®-1-aminopropan-2-ol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as ®-1-chloropropan-2-ol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid or other halogenating agents.
Major Products
Oxidation: ®-1-Nitropropan-2-ol
Reduction: ®-1-Aminopropan-2-ol
Substitution: ®-1-Chloropropan-2-ol
Scientific Research Applications
®-1-Aminopropan-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological conditions.
Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of ®-1-Aminopropan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for enzymes, participating in catalytic reactions that lead to the formation of biologically active products. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-1-Aminopropan-2-ol hydrochloride: The enantiomer of ®-1-Aminopropan-2-ol hydrochloride, with similar chemical properties but different biological activity.
1-Aminopropan-2-ol: The racemic mixture of the compound, which lacks the enantiomeric purity of the ®-form.
2-Amino-1-propanol: A structural isomer with different chemical and biological properties.
Uniqueness
®-1-Aminopropan-2-ol hydrochloride is unique due to its chiral nature, which imparts specific biological activity and makes it valuable in the synthesis of enantiomerically pure pharmaceuticals. Its ability to participate in a variety of chemical reactions also makes it a versatile intermediate in organic synthesis.
Biological Activity
(R)-1-Aminopropan-2-ol hydrochloride, also known as isopropanolamine, is an amino alcohol with significant biological activity. Its structure allows it to participate in various biochemical processes, making it a compound of interest in both microbiological metabolism and pharmaceutical applications. This article delves into the biological activity of this compound, summarizing key research findings, metabolic pathways, and applications.
This compound has the molecular formula C3H9NO and a molecular weight of 75.11 g/mol. It is characterized by its chiral nature and is often utilized as a reagent in biochemical research. The compound has a melting point of 23-26 °C and a boiling point of approximately 159.9 °C at 760 mmHg .
Property | Value |
---|---|
Molecular Formula | C₃H₉NO |
Molecular Weight | 75.11 g/mol |
Melting Point | 23-26 °C |
Boiling Point | 159.9 °C |
Density | 0.9 ± 0.1 g/cm³ |
Flash Point | 73.9 °C |
Microbial Metabolism
Research indicates that (R)-1-aminopropan-2-ol can be metabolized by certain bacterial strains, particularly Pseudomonas species. Studies have shown that these bacteria can utilize both stereoisomers of the compound, converting it to propionaldehyde and subsequently to propionate through various enzymatic pathways .
Key Findings:
- Growth on Amino Alcohols : Pseudomonas sp. P6 can grow on (R)-1-aminopropan-2-ol, metabolizing it to propionaldehyde during active growth phases .
- Enzymatic Pathways : The metabolism involves an ATP-dependent phosphotransferase that converts (R)-1-aminopropan-2-ol to its O-phosphate derivative, which is then further processed by phospho-lyase enzymes .
- Intermediary Metabolites : The metabolic pathway includes the formation of intermediates such as propionate and possibly 2-hydroxyglutarate, indicating its role in broader metabolic networks .
Enzymatic Activity
The compound exhibits significant enzymatic activity, particularly through the following enzymes:
- Amino Alcohol Kinase : Facilitates the conversion of (R)-1-aminopropan-2-ol to its O-phosphate form.
- Phospho-Lyase : Converts the O-phosphate derivative into propionaldehyde.
- Aldehyde Dehydrogenase : Responsible for oxidizing propionaldehyde to propionate .
Case Study 1: Metabolic Pathway Analysis
In a study examining Pseudomonas putida, researchers found that the metabolism of (R)-1-aminopropan-2-ol was primarily via its O-phosphate derivative. This pathway was confirmed through radioactive tracer experiments, demonstrating the coupling of kinase and lyase activities in vitro .
Case Study 2: Pharmaceutical Applications
(R)-1-Aminopropan-2-ol is also involved in the synthesis of various pharmaceutical compounds, including its role as an intermediate in drug formulations aimed at cardiovascular treatments . Its ability to act as a solubilizer makes it valuable in formulations requiring effective delivery systems.
Applications in Pharmaceuticals
The compound's biological activity extends to its applications in pharmaceuticals:
- Synthesis of Active Pharmaceutical Ingredients (APIs) : It serves as an intermediate in synthesizing drugs with cardiovascular effects.
- Buffering Agent : Used in formulations requiring pH stabilization due to its buffering properties.
Table 2: Applications of (R)-1-Aminopropan-2-ol
Application | Description |
---|---|
Intermediate in Drug Synthesis | Used for synthesizing APIs |
Buffering Agent | Stabilizes pH in pharmaceutical formulations |
Solubilizer | Enhances solubility of hydrophobic compounds |
Properties
IUPAC Name |
(2R)-1-aminopropan-2-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO.ClH/c1-3(5)2-4;/h3,5H,2,4H2,1H3;1H/t3-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGMQNNDKGEIMZ-AENDTGMFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.